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Compound of Interest

Compound Name: Zafirlukast-d6

Cat. No.: B12379358 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of Zafirlukast-d6, a deuterated analog of the leukotriene receptor antagonist,

Zafirlukast. This document is intended to serve as a valuable resource for researchers,

scientists, and professionals involved in drug development and analytical studies.

Chemical Identity and Structure
Zafirlukast-d6 is a stable, isotopically labeled form of Zafirlukast where six hydrogen atoms

have been replaced by deuterium. This labeling is typically on the N-methyl and O-methyl

groups, providing a distinct mass difference for use as an internal standard in quantitative

bioanalytical assays.

Table 1: Chemical Identification of Zafirlukast and Zafirlukast-d6
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Identifier Zafirlukast Zafirlukast-d6

IUPAC Name

Cyclopentyl {3-[2-methoxy-4-

(o-

tolylsulfonylcarbamoyl)benzyl]-

1-methyl-1H-indol-5-

yl}carbamate

Cyclopentyl (3-{[4({[2-(methyl-

d3)phenyl]sulfonyl}carbamoyl)-

2-(methoxy-

d3)phenyl]methyl}-1-methyl-

1H-indol-5-yl)carbamate

(typical)

CAS Number 107753-78-6[1] 1109278-84-3[2]

Molecular Formula C₃₁H₃₃N₃O₆S[1][3][4][5] C₃₁H₂₇D₆N₃O₆S

Molecular Weight 575.68 g/mol [1][3][5] Approximately 581.72 g/mol

Physical and Chemical Properties
The physical and chemical properties of Zafirlukast-d6 are expected to be very similar to those

of its non-deuterated counterpart, Zafirlukast. The primary difference lies in the increased

molecular weight due to the deuterium substitution.

Table 2: Physical and Chemical Properties

Property Value (for Zafirlukast) Reference

Physical Description
A fine, white to pale yellow

amorphous powder.
[1][3]

Melting Point 138-140 °C [1]

Solubility

Practically insoluble in water.

Slightly soluble in methanol.

Freely soluble in

tetrahydrofuran,

dimethylsulfoxide, and

acetone.

[1][3]

pKa (Strongest Acidic) 4.29

LogP 5.4 [4]
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Mechanism of Action: Leukotriene Receptor
Antagonism
Zafirlukast is a selective and competitive antagonist of the cysteinyl leukotriene 1 (CysLT1)

receptor.[4] Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory mediators

released from various cells, including mast cells and eosinophils.[3][4] By blocking the CysLT1

receptor, Zafirlukast inhibits the pro-inflammatory actions of these leukotrienes, which include:

Bronchoconstriction

Increased vascular permeability

Mucus secretion

Recruitment of inflammatory cells

This mechanism of action makes Zafirlukast an effective agent in the prophylactic and chronic

treatment of asthma.[3][4]

Zafirlukast's antagonistic action on the CysLT1 receptor.

Experimental Protocols
The following are detailed methodologies for key analytical experiments. While these protocols

are primarily for Zafirlukast, they are directly applicable to Zafirlukast-d6 with minor

adjustments, primarily in the mass spectrometry parameters to account for the mass difference.

High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method for the quantification of Zafirlukast.

Workflow for the HPLC analysis of Zafirlukast-d6.

Methodology:

Standard Preparation: Prepare a stock solution of Zafirlukast-d6 in a suitable organic

solvent such as acetonitrile or methanol at a concentration of 1 mg/mL. From this stock,
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prepare a series of working standards by serial dilution to cover the desired concentration

range.

Chromatographic Conditions:

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water

(e.g., 70:30 v/v) with an acidic modifier like 0.1% formic acid to ensure good peak shape.

Flow Rate: A typical flow rate is 1.0 mL/min.

Injection Volume: 20 µL.

Detection: UV detection at a wavelength of 225 nm.

Analysis: Inject the prepared standards and samples onto the HPLC system. The retention

time for Zafirlukast is typically around 5-7 minutes under these conditions.

Quantification: Construct a calibration curve by plotting the peak area of the standards

against their known concentrations. Determine the concentration of Zafirlukast-d6 in

unknown samples by interpolating their peak areas from the calibration curve.

Mass Spectrometry (MS)
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS)

method for the sensitive quantification of Zafirlukast-d6, often used in pharmacokinetic

studies.

Methodology:

Sample Preparation: Perform a protein precipitation of plasma samples by adding a threefold

volume of cold acetonitrile. Vortex and centrifuge to pellet the precipitated proteins. The

supernatant can be directly injected or further evaporated and reconstituted in the mobile

phase.

LC-MS/MS Conditions:
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Chromatography: Utilize a rapid LC method with a shorter C18 column and a fast gradient

to elute the analyte quickly.

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

Mass Transitions: For Zafirlukast-d6, the precursor ion will be approximately 582.7

[M+H]⁺. The product ions for Multiple Reaction Monitoring (MRM) would need to be

determined by infusing a standard solution and performing a product ion scan. For

Zafirlukast, a common transition is m/z 576.2 -> 463.2.

Quantification: Zafirlukast would typically be used as the internal standard for the

quantification of Zafirlukast-d6, or another suitable deuterated analog. A calibration curve is

constructed by plotting the ratio of the peak area of the analyte to the internal standard

against the concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure and isotopic labeling of

Zafirlukast-d6.

Methodology:

Sample Preparation: Dissolve a sufficient amount of Zafirlukast-d6 (typically 5-10 mg) in a

deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6).

¹H NMR Spectroscopy: The ¹H NMR spectrum will show the absence or significant reduction

of signals corresponding to the protons on the N-methyl and O-methyl groups, confirming the

location of deuterium labeling. The remaining proton signals can be assigned to confirm the

overall structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for all carbon atoms. The

carbons attached to deuterium will exhibit a characteristic triplet multiplicity due to C-D

coupling.

²H NMR Spectroscopy: A deuterium NMR spectrum can be acquired to directly observe the

signals of the deuterium atoms, confirming their presence and chemical environment.
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Conclusion
Zafirlukast-d6 is an essential tool for researchers and drug development professionals,

particularly in the field of pharmacokinetics and bioanalytical chemistry. Its physical and

chemical properties are nearly identical to Zafirlukast, with the key difference being its

increased mass. The experimental protocols provided in this guide offer a starting point for the

analysis and characterization of this important isotopically labeled compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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